2-([(Tert-butoxy)carbonyl]amino)-4-methoxypentanoic acid
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Overview
Description
2-([(TERT-BUTOXY)CARBONYL]AMINO)-4-METHOXYPENTANOICACID is a compound that features a tert-butoxycarbonyl (BOC) protecting group. This group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations . The compound is a derivative of amino acids and is often utilized in peptide synthesis and other organic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([(TERT-BUTOXY)CARBONYL]AMINO)-4-METHOXYPENTANOICACID typically involves the protection of an amino acid with a BOC group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
Industrial production of BOC-protected amino acids, including 2-([(TERT-BUTOXY)CARBONYL]AMINO)-4-METHOXYPENTANOICACID, often involves large-scale reactions using flow microreactor systems. These systems allow for efficient and controlled introduction of the BOC group into various organic compounds . The use of flow microreactor systems enhances the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-([(TERT-BUTOXY)CARBONYL]AMINO)-4-METHOXYPENTANOICACID undergoes several types of chemical reactions, including:
Deprotection Reactions: The BOC group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles.
Coupling Reactions: It can be used in peptide coupling reactions to form amide bonds with other amino acids or peptides.
Common Reagents and Conditions
Major Products
Deprotection: The major product is the free amine after removal of the BOC group.
Scientific Research Applications
2-([(TERT-BUTOXY)CARBONYL]AMINO)-4-METHOXYPENTANOICACID has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-([(TERT-BUTOXY)CARBONYL]AMINO)-4-METHOXYPENTANOICACID primarily involves its role as a protecting group in organic synthesis. The BOC group protects the amino group from unwanted reactions, allowing for selective transformations of other functional groups in the molecule . Upon completion of the desired reactions, the BOC group can be removed under acidic conditions to reveal the free amine .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Another BOC-protected compound used for protecting amines in organic synthesis.
BOC-Arg (Boc)2-OH: A BOC-protected arginine derivative used in peptide synthesis.
(Tert-Butoxy)Carbonyl L-His (Trt)-Aib-OH: A BOC-protected histidine derivative used in peptide synthesis.
Uniqueness
2-([(TERT-BUTOXY)CARBONYL]AMINO)-4-METHOXYPENTANOICACID is unique due to its specific structure, which includes a methoxy group and a pentanoic acid backbone. This structure allows for unique reactivity and applications in peptide synthesis and other organic transformations .
Properties
Molecular Formula |
C11H21NO5 |
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Molecular Weight |
247.29 g/mol |
IUPAC Name |
4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C11H21NO5/c1-7(16-5)6-8(9(13)14)12-10(15)17-11(2,3)4/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14) |
InChI Key |
HMXILZUFGLSQNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C(=O)O)NC(=O)OC(C)(C)C)OC |
Origin of Product |
United States |
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